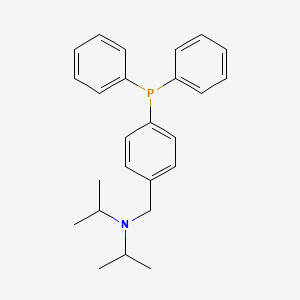
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: is a specialized organophosphorus compound characterized by its unique structure, which includes a diphenylphosphine group attached to a phenyl ring substituted with a diisopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine typically involves the following steps:
Starting Materials: : The synthesis begins with p-toluidine and diisopropylamine as the primary starting materials.
Formation of p-Toluenesulfonyl Chloride: : The p-toluidine is first converted to p-toluenesulfonyl chloride through a sulfonylation reaction.
Nucleophilic Substitution: : The p-toluenesulfonyl chloride undergoes nucleophilic substitution with diisopropylamine to form p-((diisopropylamino)methyl)toluene .
Phosphination: : The resulting p-((diisopropylamino)methyl)toluene is then reacted with chlorodiphenylphosphine to yield the final product, This compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Phosphine oxides and their derivatives.
Reduction Products: : Reduced phosphine derivatives.
Substitution Products: : Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: has several scientific research applications:
Chemistry: : It can be used as a ligand in coordination chemistry, forming complexes with various metal centers.
Biology: : The compound may be employed in the study of enzyme inhibition and as a probe in biological systems.
Industry: : It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism by which (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The specific pathways and molecular targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can be compared with other similar compounds, such as tris(dimethylamino)phosphine and triisopropylphosphine . While these compounds share structural similarities, This compound
Similar Compounds
Tris(dimethylamino)phosphine
Triisopropylphosphine
Phosphine oxides
Eigenschaften
CAS-Nummer |
98816-60-5 |
|---|---|
Molekularformel |
C25H30NP |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[(4-diphenylphosphanylphenyl)methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H30NP/c1-20(2)26(21(3)4)19-22-15-17-25(18-16-22)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20-21H,19H2,1-4H3 |
InChI-Schlüssel |
XRDSZJPPWTUFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


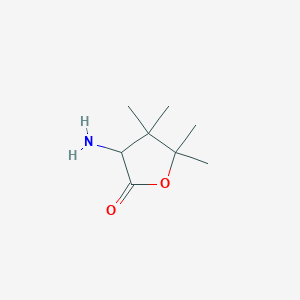
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
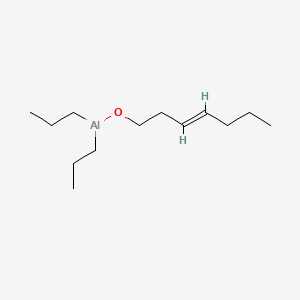
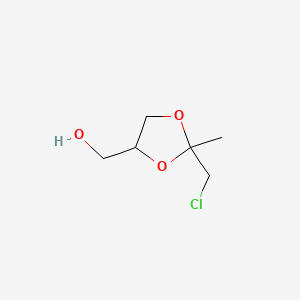

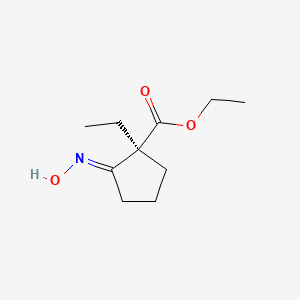
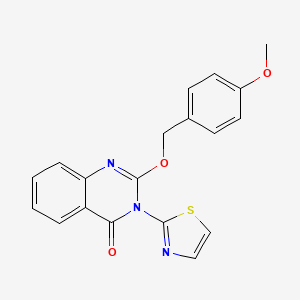
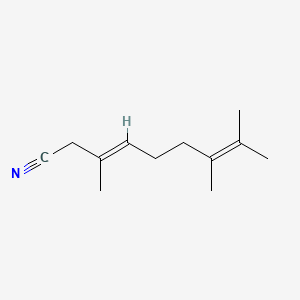
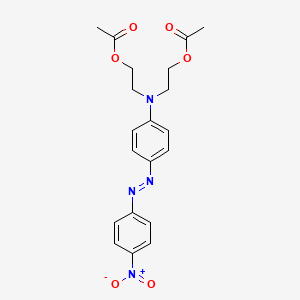
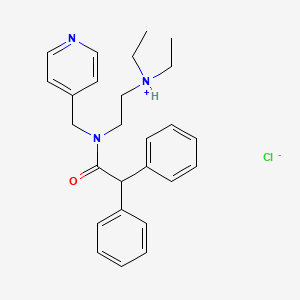
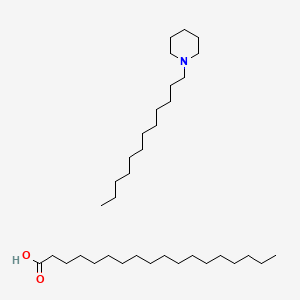
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
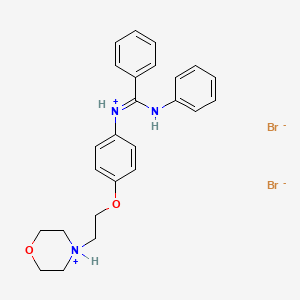
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
